molecular formula C11H22N2O2 B1375601 tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate CAS No. 473839-07-5

tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate

Cat. No.: B1375601
CAS No.: 473839-07-5
M. Wt: 214.3 g/mol
InChI Key: LHSNRJGZDUFKQT-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate is a chemical compound with the molecular formula C11H22N2O2. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with trans-3-methylpiperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate is unique due to its specific structural features, such as the trans-3-methylpiperidin-4-yl group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Biological Activity

Tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in various therapeutic contexts.

Chemical Structure and Synthesis

The compound has the molecular formula C10H19N3O2C_{10}H_{19}N_{3}O_{2} and a molecular weight of approximately 215.3 g/mol. It features a tert-butyl group linked to a carbamate moiety, which is further connected to a trans-3-methylpiperidine structure. The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological activity and solubility.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. It has shown efficacy against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The structural characteristics suggest that it may interact with bacterial cell walls or essential metabolic pathways, although specific mechanisms require further investigation .

Anticancer Potential

In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. Studies have indicated that derivatives of piperidine compounds can inhibit microtubule assembly, suggesting a mechanism for inducing apoptosis in cancer cells. For instance, certain piperidine derivatives have been shown to enhance caspase-3 activity in breast cancer cell lines, indicating their role in promoting programmed cell death .

The exact mechanisms by which this compound exerts its biological effects are still under exploration. Preliminary studies suggest that it may interact with specific receptors or enzymes within biological systems, influencing pathways related to inflammation and pain perception. Techniques such as molecular docking and binding assays are essential for elucidating these interactions comprehensively .

Case Studies and Experimental Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antibacterial Activity : A study showed that compounds similar to this compound had significant antibacterial effects against MRSA, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations .
  • Anticancer Activity : Research on piperidine derivatives indicated that certain compounds could induce apoptosis in MDA-MB-231 breast cancer cells through microtubule destabilization. These findings highlight the potential of carbamate derivatives in cancer therapy .

Comparative Analysis

A comparative analysis of related compounds can provide further insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl methyl(piperidin-4-yl)carbamateMethyl group instead of methylPotentially different pharmacological profiles
Tert-butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamateDifferent stereochemistryMay exhibit distinct biological activities
Tert-butyl N-[rel-(3R,4R)-3-methoxypiperidin-4-yl]carbamateRelated stereoisomerVariations in efficacy and selectivity

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNRJGZDUFKQT-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168896
Record name rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473839-07-5
Record name rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473839-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.